6-Methylpyridine-2-carbonyl bromide
Description
6-Methylpyridine-2-carbonyl bromide is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a carbonyl bromide (-COBr) functional group at the 2-position. The carbonyl bromide group imparts high electrophilicity, making it a versatile reagent for nucleophilic acyl substitutions, such as forming amides or esters. The methyl group at position 6 may enhance steric stability or modulate electronic effects compared to other substituents like bromine or chlorine .
Properties
CAS No. |
73691-25-5 |
|---|---|
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
6-methylpyridine-2-carbonyl bromide |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
InChI Key |
TXYIJBJZJZQKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-carbonyl bromide typically involves the bromination of 6-methylpyridine-2-carboxylic acid. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure the selective bromination at the carbonyl carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2-carbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 6-methylpyridine-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Methylpyridine-2-carboxylic acid.
Reduction: 6-Methylpyridine-2-methanol.
Scientific Research Applications
6-Methylpyridine-2-carbonyl bromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and condensation reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-methylpyridine-2-carbonyl bromide with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications:
Structural and Reactivity Analysis
- Electrophilicity : The carbonyl bromide group in this compound is more reactive than the aldehyde (-CHO) in 6-bromo-2-pyridinecarboxaldehyde or the ester (-COOCH₃) in methyl 6-bromopyridine-2-carboxylate. This makes it superior for forming amides or anhydrides under mild conditions .
- However, this may also reduce solubility in polar solvents .
- Electronic Effects : Electron-withdrawing groups like -Br (in 6-bromo derivatives) or -COBr enhance the electrophilicity of the pyridine ring, facilitating aromatic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
